(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)-2-methylpropanoic acid (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)-2-methylpropanoic acid
Brand Name: Vulcanchem
CAS No.: 193086-74-7
VCID: VC8251596
InChI: InChI=1S/C25H22FNO4/c1-25(23(28)29,14-16-8-2-7-13-22(16)26)27-24(30)31-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-13,21H,14-15H2,1H3,(H,27,30)(H,28,29)/t25-/m0/s1
SMILES: CC(CC1=CC=CC=C1F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C25H22FNO4
Molecular Weight: 419.4

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)-2-methylpropanoic acid

CAS No.: 193086-74-7

Cat. No.: VC8251596

Molecular Formula: C25H22FNO4

Molecular Weight: 419.4

* For research use only. Not for human or veterinary use.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)-2-methylpropanoic acid - 193086-74-7

Specification

CAS No. 193086-74-7
Molecular Formula C25H22FNO4
Molecular Weight 419.4
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluorophenyl)-2-methylpropanoic acid
Standard InChI InChI=1S/C25H22FNO4/c1-25(23(28)29,14-16-8-2-7-13-22(16)26)27-24(30)31-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-13,21H,14-15H2,1H3,(H,27,30)(H,28,29)/t25-/m0/s1
Standard InChI Key VNYGHKCAXQKZEQ-VWLOTQADSA-N
Isomeric SMILES C[C@](CC1=CC=CC=C1F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES CC(CC1=CC=CC=C1F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES CC(CC1=CC=CC=C1F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)-2-methylpropanoic acid is a fluorenylmethoxycarbonyl (Fmoc)-protected amino acid derivative. Fmoc-protected compounds are widely used in peptide synthesis due to their stability under mild conditions and ease of removal. This compound features a fluorenyl group, which is known for its rigidity and aromaticity, combined with a fluorinated phenyl group, making it a versatile building block in medicinal chemistry and materials science.

Synthesis

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)-2-methylpropanoic acid typically involves:

  • Fmoc Protection: The amino group is protected using Fmoc-Cl in the presence of a base such as triethylamine.

  • Coupling: The protected amine reacts with a fluorinated phenylalanine derivative to introduce the desired side chain.

  • Purification: The product is purified via recrystallization or chromatography.

This process ensures high regioselectivity and yields, as demonstrated in studies involving similar Fmoc-protected amino acids .

Applications

  • Peptide Synthesis:

    • The compound serves as a protected amino acid in solid-phase peptide synthesis (SPPS).

    • Its Fmoc group can be removed under mildly basic conditions, allowing selective deprotection without affecting other functional groups.

  • Biomedical Research:

    • The fluorophenyl moiety enhances interaction with biological targets due to its hydrophobic and electronic characteristics.

    • It is used in designing therapeutic peptides or biomaterials with improved stability and activity .

  • Materials Science:

    • The rigid fluorenyl group contributes to the structural integrity of supramolecular assemblies, such as hydrogels or nanostructures .

Supramolecular Interactions

Hirshfeld surface analysis of similar compounds shows that:

  • H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O interactions dominate the crystal packing.

  • These interactions are critical for understanding solubility, stability, and intermolecular forces in peptide synthesis .

Comparative Data Table

PropertyValue/ObservationReference
Molecular FormulaC23H20FNO4
Functional GroupsFmoc, carboxylic acid, fluorophenyl
Stereochemistry(S)-configuration
Key Bond LengthsN—C(=O): ~1.36 Å
ApplicationsPeptide synthesis, biomaterials
Hydrogen BondingN—H⋯O, O—H⋯O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator